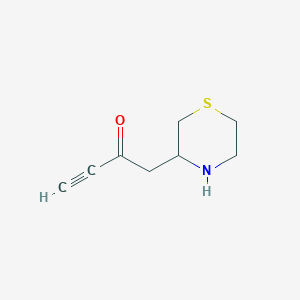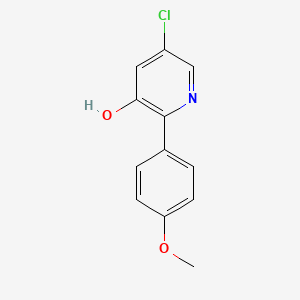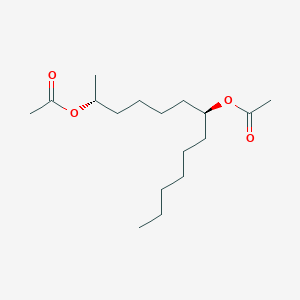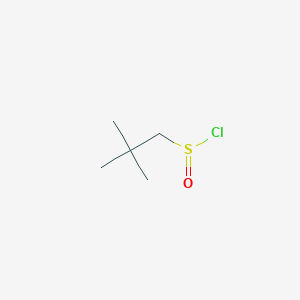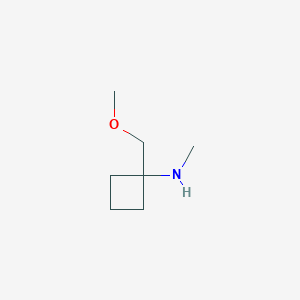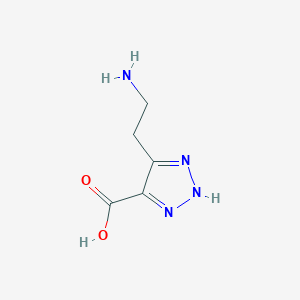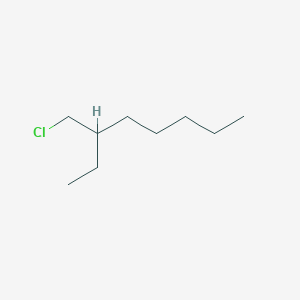
3-(Chloromethyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)octane is an organic compound with the molecular formula C9H19Cl It is a chlorinated derivative of octane, where a chlorine atom is attached to the third carbon of the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)octane can be synthesized through several methods. One common approach involves the chlorination of octane using chlorine gas in the presence of ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom at the desired position. Another method involves the reaction of octane with sulfuryl chloride (SO2Cl2) under controlled conditions to achieve selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2) are commonly used in substitution reactions.
Bases: Strong bases like potassium tert-butoxide (KOtBu) are used in elimination reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution: Formation of 3-hydroxyoctane or other substituted derivatives.
Elimination: Formation of 3-octene.
Oxidation: Formation of 3-octanol, 3-octanone, or octanoic acid.
Scientific Research Applications
3-(Chloromethyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)octane involves its reactivity as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chlorooctane: Chlorine atom attached to the first carbon.
2-Chlorooctane: Chlorine atom attached to the second carbon.
4-Chlorooctane: Chlorine atom attached to the fourth carbon.
Uniqueness
3-(Chloromethyl)octane is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and synthesis of specific derivatives that may not be easily accessible with other chlorooctane isomers.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)octane |
InChI |
InChI=1S/C9H19Cl/c1-3-5-6-7-9(4-2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
LSJGTKZLAOVGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-2-[1-(propan-2-yl)piperidin-4-yl]acetic acid](/img/structure/B13177882.png)
amine](/img/structure/B13177887.png)
